7-Oxo-3,8,9-trihydroxy staurosporine

Description

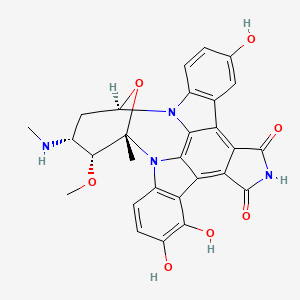

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H24N4O7 |

|---|---|

Molecular Weight |

528.5 g/mol |

IUPAC Name |

(2S,3R,4R,6R)-11,22,23-trihydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),9,11,14,19,21(26),22,24,27-nonaene-16,18-dione |

InChI |

InChI=1S/C28H24N4O7/c1-28-25(38-3)12(29-2)9-16(39-28)31-13-5-4-10(33)8-11(13)17-20-21(27(37)30-26(20)36)19-18-14(6-7-15(34)24(18)35)32(28)23(19)22(17)31/h4-8,12,16,25,29,33-35H,9H2,1-3H3,(H,30,36,37)/t12-,16-,25-,28+/m1/s1 |

InChI Key |

VDHMIDRUYQWJMP-WSDGDUIDSA-N |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=C(C=C(C=C4)O)C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8O)O)C(=O)NC6=O)NC)OC |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=C(C=C(C=C4)O)C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8O)O)C(=O)NC6=O)NC)OC |

Origin of Product |

United States |

Origin and Isolation of 7 Oxo 3,8,9 Trihydroxy Staurosporine

Streptomyces Species as Progenitors of Staurosporines

The story of staurosporine (B1682477) begins with the discovery of the parent compound from a soil bacterium. Streptomyces is a genus of actinomycetes that is exceptionally well-known for its ability to produce a wide variety of secondary metabolites, including many clinically important antibiotics and other pharmaceuticals. nih.gov The first staurosporine was isolated from Streptomyces staurosporeus in 1977. nih.gov Since then, numerous analogues have been discovered from various Streptomyces strains, showcasing the remarkable biosynthetic plasticity of this genus. nih.govresearchgate.net These bacteria possess the complex enzymatic machinery required to assemble the characteristic indolocarbazole core of staurosporine. nih.gov

Isolation from Other Actinomycetes and Diverse Organisms

The production of staurosporine and its derivatives is not limited to the genus Streptomyces. Other actinomycetes have also been identified as producers of these valuable compounds. The biosynthetic gene clusters responsible for staurosporine production can be found across different genera within the actinomycetes, indicating a wider distribution of this metabolic pathway. Furthermore, the presence of staurosporines in marine tunicates like Cystodytes solitus suggests a potential symbiotic relationship with actinomycete bacteria, which may be the true producers of these compounds. The ongoing exploration of marine-derived actinomycetes continues to yield new and structurally diverse staurosporine analogues. nih.gov

Interactive Data Tables

Table 1: Discovery and Spectroscopic Data of 7-Oxo-3,8,9-trihydroxy staurosporine

| Attribute | Details | Reference |

| Compound Name | This compound | nih.gov |

| Source Organism | Cystodytes solitus (Marine Ascidian) | nih.gov |

| Isolation Method | Spectroscopic techniques | nih.gov |

| Key Spectroscopic Data | (+)-HRMALDITOFMS, 1D and 2D NMR spectroscopy | nih.gov |

Table 2: Progenitor Strains for Staurosporine Production

| Microbial Genus | Significance in Staurosporine Production | Key Findings | Reference |

| Streptomyces | Original and most prolific producers of staurosporine and its analogues. | The parent compound, staurosporine, was first isolated from Streptomyces staurosporeus. Numerous derivatives have since been found in other Streptomyces species. | nih.gov |

| Other Actinomycetes | Represent a broader microbial source for staurosporine-related compounds. | Biosynthetic gene clusters for staurosporine are present in various actinomycete genera. Marine actinomycetes are a promising source of novel analogues. | nih.gov |

Biosynthesis and Bioprocess Engineering of Staurosporine Derivatives

Elucidation of the Core Staurosporine (B1682477) Biosynthetic Pathway

The biosynthesis of staurosporine is a multi-step process involving the formation of a complex aglycone core, followed by specific enzymatic modifications. The foundational building blocks for this molecule are two L-tryptophan units, a glucose molecule, and methyl groups sourced from methionine. nih.gov Understanding this pathway is critical for the targeted production of specific derivatives.

Following the formation of the indolocarbazole core, a series of tailoring reactions occur to produce the final staurosporine molecule. The first of these is glycosylation, a crucial step for the compound's activity. The enzyme responsible for this is the glycosyltransferase StaG, which attaches a sugar moiety to the aglycone via an N-glycosidic linkage. nih.gov

Subsequent to glycosylation, further modifications occur. A P450 oxygenase, StaN, is responsible for establishing a second C-N bond between the sugar and the aglycone, creating an intermediate known as O-demethyl-N-demethyl-staurosporine. nih.gov Only after this second linkage is formed can the final methylation steps proceed. Two methyltransferases, StaMA and StaMB, act successively to add methyl groups to the sugar moiety, completing the biosynthesis of staurosporine. nih.gov The absence of methylation on intermediates lacking the second C-N bond suggests a specific order of enzymatic action. nih.gov

Production Strategies for Staurosporine Derivatives

Low fermentation levels from native producers have driven the development of advanced production strategies for staurosporine and its analogues. nih.gov These methods leverage microbial fermentation and modern biotechnological tools to improve yields and generate novel compounds.

Staurosporine and its derivatives are naturally produced by various actinomycetes. nih.gov Fermentation of these microorganisms, such as Streptomyces hygroscopicus, is a primary method for production. google.com The process involves cultivating a staurosporine-producing strain in an aqueous nutrient medium containing necessary carbon and nitrogen sources, such as fish meal, peptone, and corn steep liquor, under submerged aerobic conditions. google.com Production can be optimized by controlling physical parameters like temperature, which is typically maintained around 28°C. google.com

Heterologous hosts are also widely used. Strains like Streptomyces albus, Streptomyces avermitilis, and Streptomyces lividans have been successfully engineered to produce staurosporine, with S. albus J1074 demonstrating particularly high yields. nih.gov Optimization of the fermentation process in these hosts, including pH control and strategic glucose feeding, has led to significant increases in production titers. nih.gov

Table 1: Comparison of Staurosporine Production in Different Host Strains

| Host Strain | Production Titer (mg/L) | Strategy |

| Native Producer | 145 | Standard Fermentation |

| Streptomyces albus J1074 | 750 | Heterologous Expression |

| S. albus J1074 (Optimized) | 4568 | Heterologous Expression with Process Optimization |

This table is interactive. Sort columns by clicking headers.

Modern biotechnology offers powerful tools for enhancing the production of staurosporine derivatives. A primary strategy is the heterologous expression of the entire staurosporine biosynthetic gene cluster (BGC). nih.govnih.gov The 22.5 kb BGC can be captured from the native producer using methods like CRISPR/Cas9-mediated Transformation-Associated Recombination (TAR) and then introduced into a more robust and easily manipulated host, such as Streptomyces albus. nih.gov

This approach overcomes the limitations of slow-growing or genetically intractable native strains. Furthermore, amplifying the number of BGC copies within the heterologous host has been shown to directly correlate with increased production, with the integration of additional BGCs leading to a doubling of staurosporine yield. nih.gov These genetic strategies, combined with optimized fermentation processes, have achieved production levels approximately 30-fold higher than the native producer. nih.gov

Pathway engineering involves the targeted genetic modification of the biosynthetic pathway to produce novel derivatives. By manipulating the genes within the staurosporine cluster, researchers can generate compounds that are not typically produced in nature. For instance, the heterologous expression of engineered spc gene clusters in Streptomyces coelicolor M1146 has successfully generated new derivatives, staurosporines M1 and M2. nih.gov

This strategy allows for the creation of a diverse library of analogues by, for example, inactivating genes responsible for specific modifications like methylation or oxidation, leading to the accumulation of different intermediates. It is through such targeted engineering, or by identifying organisms with naturally varied pathways (such as the isolation of 7-oxo staurosporine from S. platensis), that specific derivatives like 7-Oxo-3,8,9-trihydroxy staurosporine can be synthesized. nih.govcaymanchem.com

Table 2: Examples of Engineered Staurosporine Derivatives

| Compound | Producing Strain | Engineering Strategy |

| Staurosporine M1 | Streptomyces coelicolor M1146 | Heterologous expression of engineered spc gene cluster |

| Staurosporine M2 | Streptomyces coelicolor M1146 | Heterologous expression of engineered spc gene cluster |

This table is interactive. Sort columns by clicking headers.

Metabolic Engineering for Enhanced Yields and Diversity

Metabolic engineering has emerged as a powerful strategy to overcome the low production titers of staurosporine in its native producers and to generate novel derivatives with potentially improved therapeutic properties. nih.govnih.gov These approaches involve the rational modification of microbial metabolism, ranging from the heterologous expression of biosynthetic gene clusters to the optimization of fermentation processes. nih.govnih.gov

A primary challenge in staurosporine production is the low yield from the natural producing organisms. nih.gov To address this, researchers have focused on transferring the entire staurosporine biosynthetic gene cluster (BGC) into well-characterized and fast-growing heterologous hosts. nih.govnih.gov This strategy not only facilitates higher production levels but also provides a more tractable platform for genetic manipulation.

One successful approach involved capturing the 22.5 kb staurosporine BGC from its native producer and introducing it into various Streptomyces species. nih.gov As illustrated in the table below, this led to a significant increase in staurosporine yield compared to the original strain.

| Strain | Description | Staurosporine Yield (mg/L) | Reference |

|---|---|---|---|

| Native Producer | Original staurosporine-producing strain | 145 | nih.gov |

| Streptomyces albus J1074 | Heterologous host with a single copy of the staurosporine BGC | 750 | nih.gov |

Further enhancements in yield have been achieved by increasing the gene dosage. The integration of multiple copies of the staurosporine BGC into the chromosome of the heterologous host has been shown to directly correlate with increased production. nih.gov For instance, integrating two additional BGCs into S. albus J1074 resulted in a twofold increase in staurosporine output. nih.gov This multi-copy strategy, combined with the optimization of fermentation conditions such as pH control and glucose feeding, has culminated in dramatically elevated titers, reaching as high as 4568 mg/L. nih.gov This represents an approximately 30-fold improvement over the native producer. nih.gov

Beyond enhancing yields, metabolic engineering is a key tool for generating structural diversity within the staurosporine family, leading to new derivatives like this compound. nih.govresearchgate.net This "pathway engineering" can involve the modification of the BGC to alter the final product. By expressing engineered spc gene clusters (related to staurosporine biosynthesis) in a heterologous host, researchers have successfully produced novel derivatives. nih.govscilit.comacs.org

An example of this diversification is the generation of new staurosporine analogues through the heterologous expression of an engineered gene cluster in Streptomyces coelicolor M1146. nih.govacs.org This work produced two new derivatives, designated staurosporine M1 and staurosporine M2, alongside several previously known metabolites. nih.govscilit.com

| Host Strain | Engineering Strategy | Generated Compounds | Reference |

|---|---|---|---|

| Streptomyces coelicolor M1146 | Heterologous expression of engineered spc gene clusters | Staurosporine M1, Staurosporine M2, and five other known metabolites | nih.govscilit.comacs.org |

The creation of such derivatives often relies on the substrate flexibility of enzymes within the biosynthetic pathway. nih.gov The glycosyltransferase StaG, for example, is responsible for attaching a sugar moiety to the indolocarbazole core. nih.gov Engineering efforts that combine genes for the aglycone core with different sugar biosynthesis pathways can generate a variety of glycosylated derivatives. nih.govnih.gov Similarly, tailoring enzymes like P450 oxygenases, which are involved in oxidation steps, can be manipulated to produce hydroxylated or oxidized variants, a potential route for generating compounds such as this compound. nih.govebi.ac.ukebi.ac.uk These strategies of combinatorial biosynthesis pave the way for producing libraries of novel staurosporine-related compounds with diverse biological activities. nih.gov

Molecular and Cellular Pharmacology of 7 Oxo 3,8,9 Trihydroxy Staurosporine

Mechanism of Protein Kinase Inhibition

The primary mechanism by which 7-oxostaurosporine (B119220) exerts its effects is through the direct inhibition of protein kinases, enzymes that play a fundamental role in virtually all cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.

As a member of the staurosporine (B1682477) family, 7-oxostaurosporine functions as an ATP-competitive inhibitor of protein kinases nih.govmerckmillipore.com. The catalytic domain of protein kinases contains a highly conserved binding pocket for ATP, the universal phosphate donor for the phosphorylation reaction. The planar, polycyclic indolocarbazole structure of staurosporine and its analogues allows them to fit into this ATP-binding site with high affinity nih.gov. By occupying this site, 7-oxostaurosporine physically blocks ATP from binding, thereby preventing the transfer of a phosphate group to the target protein and effectively halting the kinase's enzymatic activity. This mode of action is characteristic of many staurosporine derivatives and is responsible for their broad inhibitory effects across the kinome merckmillipore.comnih.gov.

7-oxostaurosporine demonstrates inhibitory activity against a wide range of protein kinases, a characteristic it shares with its parent compound, staurosporine. In vitro assays have quantified its potency against several key serine/threonine and tyrosine kinases. The compound is a potent inhibitor of phosphorylase kinase, Protein Kinase C (PKC), and Protein Kinase A (PKA) caymanchem.comglpbio.com. It also demonstrates inhibitory activity against tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and c-Src, although with lower potency caymanchem.comglpbio.com. This broad-spectrum activity underscores its utility as a research tool for studying kinase-dependent signaling pathways.

| Target Kinase | IC₅₀ (nM) |

|---|---|

| Phosphorylase Kinase | 5 |

| Protein Kinase C (PKC) | 9 |

| Protein Kinase A (PKA) | 26 |

| Epidermal Growth Factor Receptor (EGFR) | 200 |

| c-Src | 800 |

Data sourced from Cayman Chemical and GlpBio product information sheets. caymanchem.comglpbio.com

While potent, staurosporine itself is notoriously non-selective, inhibiting a vast majority of the human kinome scispace.com. Its analogues were developed in an effort to improve target selectivity. 7-oxostaurosporine, when compared to its parent compound, shows a distinct, albeit still broad, selectivity profile. For instance, staurosporine is a more potent inhibitor of PKC (IC₅₀ ≈ 0.7 nM) and PKA (IC₅₀ ≈ 7 nM) merckmillipore.com. In contrast, another well-studied analogue, UCN-01 (7-hydroxystaurosporine), exhibits an IC₅₀ of 4.1 nM against PKC, placing its potency between that of staurosporine and 7-oxostaurosporine nih.gov. The subtle structural differences among these analogues—such as the 7-oxo group in 7-oxostaurosporine or the 7-hydroxy group in UCN-01—are responsible for these variations in potency and selectivity by altering the specific interactions within the ATP-binding pocket of different kinases jst.go.jp.

| Compound | PKC | PKA |

|---|---|---|

| Staurosporine | 0.7 | 7 |

| 7-oxostaurosporine | 9 | 26 |

| UCN-01 (7-hydroxystaurosporine) | 4.1 | N/A |

N/A: Data not available from the provided search results. Data sourced from Merck Millipore, Cayman Chemical, GlpBio, and Cells. caymanchem.comnih.govmerckmillipore.comglpbio.com

Impact on Cellular Signaling Pathways

By inhibiting protein kinases, 7-oxostaurosporine can profoundly disrupt the normal flow of information through cellular signaling networks, leading to significant physiological consequences for the cell.

The broad inhibitory profile of 7-oxostaurosporine leads to the modulation of multiple signal transduction cascades. One of the most well-documented cellular effects of this compound is its impact on cell cycle progression. Research has shown that 7-oxostaurosporine arrests human leukemia K-562 cells in the G2 phase of the cell cycle nih.govcaymanchem.comglpbio.com. This G2 arrest indicates that the compound inhibits kinases essential for the G2/M transition, such as cyclin-dependent kinases (CDKs). While direct inhibition of specific CDKs by 7-oxostaurosporine is not fully detailed, this effect is a common outcome for broad-spectrum kinase inhibitors that interfere with the highly regulated process of cell division. The parent compound, staurosporine, is known to dysregulate multiple kinase pathways, including the MAPK pathways (ERK and p38), which are central to controlling cell proliferation, differentiation, and apoptosis nih.gov.

Effects on Epidermal Growth Factor Receptor (EGFR) and c-Src Activity

7-Oxo-3,8,9-trihydroxy staurosporine, an antibiotic isolated from S. platensis, has been shown to exhibit inhibitory activity against several protein kinases in vitro. sapphirebioscience.com Among these are the Epidermal Growth Factor Receptor (EGFR) and the proto-oncogene tyrosine-protein kinase Src (c-Src), both of which are crucial regulators of cellular growth, proliferation, and survival.

Research findings indicate that this compound inhibits the in vitro activity of both EGFR and c-Src. sapphirebioscience.comamericanchemicalsuppliers.com The inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50), was determined to be 200 nM for EGFR and 800 nM for c-Src. sapphirebioscience.com This demonstrates a direct interaction between the compound and these key signaling proteins, suggesting a potential mechanism for its biological activities. The compound is also known by the synonyms BMY 41950 and RK-1409. sapphirebioscience.comamericanchemicalsuppliers.comglpbio.com

| Kinase Target | IC50 Value (nM) |

|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 200 |

| c-Src | 800 |

| Protein Kinase C (PKC) | 9 |

| Protein Kinase A (PKA) | 26 |

| Phosphorylase Kinase | 5 |

Interference with Nuclear Factor (NF)-κB Signaling

Based on a comprehensive review of the available scientific literature, there is currently no specific information detailing the effects of this compound on the Nuclear Factor (NF)-κB signaling pathway.

Regulation of Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathways

Based on a comprehensive review of the available scientific literature, there is currently no specific information detailing the regulatory effects of this compound on the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathways.

Inhibition of Hormonally Up-regulated Neu-associated Kinase (HUNK)

Based on a comprehensive review of the available scientific literature, there is currently no specific information available regarding the inhibitory effects of this compound on the Hormonally Up-regulated Neu-associated Kinase (HUNK).

Cellular Responses Elicited by this compound and Analogues

Induction of Programmed Cell Death

Based on a comprehensive review of the available scientific literature, there are no specific studies that have investigated the induction of apoptosis by this compound or the specific involvement of the intrinsic and extrinsic apoptosis pathways in its mechanism of action.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| BMY 41950 |

| c-Src |

| Epidermal Growth Factor Receptor (EGFR) |

| Phosphorylase Kinase |

| Protein Kinase A (PKA) |

| Protein Kinase C (PKC) |

| RK-1409 |

Necroptosis Induction under Caspase-Compromised Conditions

Necroptosis is a form of programmed necrosis that can be initiated in response to various stimuli, particularly under conditions where caspase activity is inhibited nih.gov. While the broader staurosporine family is known for its ability to induce apoptosis, studies have shown that the parent compound, staurosporine, can trigger necroptosis in caspase-compromised U937 cells nih.govplos.org. This process is dependent on the kinase activity of receptor-interacting protein kinase 1 (RIPK1) and mixed lineage kinase domain-like protein (MLKL) nih.govplos.org.

In the absence of caspase inhibition, staurosporine typically induces apoptosis, which is followed by secondary necrosis. However, when caspases are inhibited, staurosporine can initiate a necroptotic pathway plos.org. This staurosporine-triggered necroptosis can be partially hampered by the RIPK1 inhibitor necrostatin-1 nih.govplos.org. Furthermore, both staurosporine-induced and classical death ligand-induced necroptosis can be effectively blocked by the lysosomal enzyme inhibitor CA-074-OMe and the MLKL inhibitor necrosulfonamide nih.govplos.org.

It is important to note that while these findings establish a role for the parent compound staurosporine in inducing necroptosis under specific cellular conditions, the direct activity of this compound in this process has not been explicitly detailed in the available research.

Cell Cycle Arrest Mechanisms, particularly G2/M Phase Transition

This compound has been shown to induce cell cycle arrest at the G2/M phase in human leukemia K562 cells, with a minimal effective dose (MED) of 30 ng/ml caymanchem.comglpbio.com. The broader class of staurosporines is well-documented to interfere with cell cycle progression, often at the G1/S or G2/M transitions, depending on the concentration and cell type nih.gov.

The mechanism of staurosporine-induced cell cycle arrest is linked to its activity as a potent protein kinase inhibitor. At higher concentrations, staurosporine has been observed to cause an accumulation of cells in the G2/M phase nih.gov. This is associated with an increase in the expression of cyclin B and cdc2 proteins, which are key regulators of the G2/M transition nih.gov.

The following table summarizes the effects of staurosporine on cell cycle distribution in different cell lines.

| Cell Line | Staurosporine Concentration | Effect on Cell Cycle | Reference |

| Human Leukemia K562 | 30 ng/ml (7-Oxo derivative) | G2/M Arrest | caymanchem.comglpbio.com |

| Meth-A | 20 nM | G1 Arrest | nih.gov |

| Meth-A | 200 nM | G2/M Accumulation | nih.gov |

| 76NE6 (non-tumorigenic human mammary epithelial) | 2 nM | G1 Arrest | nih.gov |

| TPC-1 | 1 nM | G1 Arrest | researchgate.net |

Modulation of Cellular Metabolism, e.g., Sphingomyelin Synthesis

This compound has been found to modulate cellular lipid metabolism, specifically by increasing the synthesis of sphingomyelin. In Chinese Hamster Ovary (CHO-K1) cells, treatment with 50 nM of this compound resulted in an increase in sphingomyelin synthesis caymanchem.comglpbio.com. This effect is consistent with findings for other staurosporine analogues.

Anti-angiogenic Activities

While specific studies on the anti-angiogenic properties of this compound are not extensively detailed in current literature, the parent compound, staurosporine, has demonstrated anti-angiogenic effects. Staurosporine inhibits embryonic angiogenesis in a dose-dependent manner, with an ID50 value of 71 pmol/egg in the chick chorioallantoic membrane assay nih.gov.

The primary mechanism for this anti-angiogenic activity appears to be the inhibition of vascular endothelial cell proliferation, a critical step in the formation of new blood vessels. Staurosporine was found to suppress the proliferation of these cells with an IC50 value of 0.88 nM nih.gov. Interestingly, it did not affect the migration of vascular endothelial cells nih.gov. These findings suggest that the anti-angiogenic effects of staurosporine are likely mediated through its potent protein kinase inhibitory activity nih.gov.

Reversal of Cellular Multidrug Resistance Phenotypes

This compound has demonstrated cytotoxicity against tumor cells that are both susceptible and resistant to conventional chemotherapeutic agents. Specifically, it is cytotoxic to P388 mouse leukemia cells that are resistant to doxorubicin, with an IC50 of 27 nM, which is comparable to its cytotoxicity in susceptible P388 cells (IC50 of 45 nM) caymanchem.comglpbio.com.

The parent compound, staurosporine, has been shown to modulate multidrug resistance by reducing the expression of P-glycoprotein (P-gp), a key ATP-dependent drug efflux pump capes.gov.brnih.gov. Treatment of multidrug-resistant KB-V1 cells with staurosporine for 24 hours led to a decrease of up to 50% in both P-gp mRNA and protein levels nih.gov. Furthermore, staurosporine has been shown to kill P-glycoprotein-expressing and non-expressing tumor cell lines with equivalent efficacy in a caspase-independent manner nih.gov.

The following table summarizes the cytotoxic activity of this compound against doxorubicin-susceptible and -resistant P388 mouse leukemia cells.

| Cell Line | IC50 (nM) | Reference |

| Doxorubicin-Resistant P388 | 27 | caymanchem.comglpbio.com |

| Doxorubicin-Susceptible P388 | 45 | caymanchem.comglpbio.com |

Structure Activity Relationship Sar Studies of 7 Oxo 3,8,9 Trihydroxy Staurosporine Analogues

Correlation of Hydroxylation Patterns with Biological Activities

The introduction of hydroxyl groups and an oxo function at specific positions on the staurosporine (B1682477) core profoundly impacts its anti-proliferative and kinase inhibitory profile. The precise placement of these oxygen-containing functionalities can either enhance or diminish the molecule's potency and selectivity.

Positional Effects of Hydroxyl and Oxo Groups on Anti-proliferative Activity

The presence and location of hydroxyl and oxo groups on the indolocarbazole nucleus are critical determinants of the anti-proliferative activity of staurosporine analogues. While specific data for the 3,8,9-trihydroxy configuration is limited, studies on related hydroxylated derivatives offer significant insights.

Hydroxylation at the C3 position of the indolocarbazole core has been shown to increase anti-proliferative activity. For instance, a halogen at the 3-position of staurosporine can enhance selectivity and activity against certain tumor cells researchgate.net. This suggests that substitution at this position is favorable for cytotoxic effects.

The modification at the C7 position, transitioning from a hydroxyl group to an oxo group, also significantly alters the biological profile. 7-oxostaurosporine (B119220) has demonstrated potent inhibitory activity against a range of kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and phosphorylase kinase caymanchem.comglpbio.com. It also induces cell cycle arrest in the G2/M phase in human leukemia K562 cells caymanchem.comglpbio.com. The stereochemistry at the C7 position is also crucial; for instance, (7R)-7-hydroxy derivatives have shown potent antitumor activity researchgate.net. The configuration of the 7-hydroxyl group has a significant influence on the electronic circular dichroism (ECD) of staurosporine derivatives, which can be used to determine the stereochemistry at this position researchgate.net.

| Compound/Analogue | Modification | Effect on Anti-proliferative Activity | Reference |

|---|---|---|---|

| 3-Halogenated Staurosporine | Halogen at C3 | Increased selectivity and activity | researchgate.net |

| 7-Oxostaurosporine | Oxo group at C7 | Potent kinase inhibitor, induces G2/M arrest | caymanchem.comglpbio.com |

| (7R)-7-hydroxy-3-bromo-3′-N-acetylstaurosporine | (7R)-OH at C7, Br at C3 | High antitumor activity | researchgate.net |

| 9-OH-staurosporine | OH group at C9 | Selectively less potent against non-transformed cells | nih.gov |

Influence of Amino Sugar Moiety Modifications on Kinase Selectivity

The amino sugar moiety of staurosporine plays a pivotal role in its interaction with the ATP-binding pocket of kinases nih.gov. Modifications to this sugar can dramatically alter the kinase selectivity profile of the entire molecule. The interactions between the protein kinase and the saccharide occur in the ribose binding site of the kinase nih.gov.

Strategies to modify staurosporine to achieve better kinase affinity often involve identifying residues close to the methylamino group (N4') and modifying the staurosporine structure to create additional hydrogen bonds nih.gov. The number of hydrogen bonds made by the kinase around the methylamine group of staurosporine is directly correlated with tighter binding nih.gov.

Acylation of the methylamino group is a common modification that has been explored. While many substitutions at the secondary amine lead to a decrease in activity, acylation can lead to more selective derivatives with respect to other serine/threonine and tyrosine kinases.

| Modification on Amino Sugar | Effect on Kinase Selectivity | Rationale | Reference |

|---|---|---|---|

| N-Acylation | Increased selectivity | Alters hydrogen bonding potential and steric interactions | General SAR principle |

| Introduction of additional H-bond donors/acceptors | Potentially tighter and more selective binding | Formation of new interactions with specific kinase residues | nih.gov |

Stereochemical Contributions to Potency and Specificity

The three-dimensional arrangement of atoms in staurosporine analogues is a critical factor governing their potency and specificity. The stereochemistry at the C7 position of the indolocarbazole core has been a particular focus of SAR studies.

As mentioned earlier, the configuration of the 7-hydroxyl group significantly impacts the biological activity. Studies have shown that both 7S and 7R epimers can be synthesized, and their biological activities can differ substantially researchgate.net. For example, (7R)-7-hydroxy-3-bromo-3′-N-acetylstaurosporine displayed very high antitumor activity researchgate.net. The distinct biological profiles of these stereoisomers highlight the importance of a precise spatial orientation for optimal interaction with target kinases. The absolute configuration of these chiral centers can be determined using techniques like ECD spectroscopy researchgate.net.

Analysis of Substituent Effects on Target Binding Affinity

The indolocarbazole core of staurosporine is a key pharmacophore that binds to the ATP pocket of kinases nih.gov. The introduction of various substituents on this aromatic system can modulate the binding affinity through electronic and steric effects.

The primary strategy for modifying the indolocarbazole core has traditionally involved electrophilic aromatic substitution nih.gov. This has led to the development of over a thousand derivatives. More recently, C-H activation and borylation chemistry have provided access to previously inaccessible analogues, allowing for a more comprehensive exploration of the SAR nih.gov.

The lactam and amine functionalities of the staurosporine core are also crucial for binding. The lactam from staurosporine and the adenine from ATP are recognized by a similar set of atoms in the hinge region of the kinase, which explains the broad kinase inhibitory profile of staurosporine nih.gov.

Comparative SAR with Other Indolocarbazole Derivatives

The SAR of 7-Oxo-3,8,9-trihydroxy staurosporine analogues can be better understood by comparing them with other well-known indolocarbazole derivatives. Staurosporine itself is a potent but non-selective protein kinase inhibitor nih.gov. Many of its analogues have been developed to improve selectivity.

UCN-01 (7-hydroxystaurosporine) is a notable analogue with enhanced kinase selectivity compared to the parent compound researchgate.net. While still a broad-spectrum inhibitor, it shows a different profile of kinase inhibition. The introduction of the 7-hydroxyl group is a key differentiator from 7-oxostaurosporine.

Midostaurin (PKC412) is another clinically relevant staurosporine analogue that has undergone extensive SAR studies. It features modifications on the amino sugar moiety and the indolocarbazole core that contribute to its unique kinase inhibition profile.

The structurally more constrained indolo[2,3-a]pyrrolo[3,4-c]carbazoles are consistently more active as D1-CDK4 inhibitors compared to their more flexible bis-indolylmaleimide precursors. This highlights the importance of the rigid, planar indolocarbazole scaffold for potent kinase inhibition.

| Indolocarbazole Derivative | Key Structural Feature(s) | General Activity Profile | Reference |

|---|---|---|---|

| Staurosporine | Unsubstituted indolocarbazole core | Potent, non-selective kinase inhibitor | nih.gov |

| UCN-01 (7-hydroxystaurosporine) | 7-hydroxyl group | Enhanced kinase selectivity compared to staurosporine | researchgate.net |

| 7-Oxostaurosporine | 7-oxo group | Potent kinase inhibitor with G2/M cell cycle arrest activity | caymanchem.comglpbio.com |

| Midostaurin (PKC412) | Modifications on amino sugar and indolocarbazole | Clinically approved multi-targeted kinase inhibitor | nih.gov |

Preclinical Research Applications and Future Directions for 7 Oxo 3,8,9 Trihydroxy Staurosporine

Utility in Chemical Genetics and Phospho-Signaling Pathway Research

While the staurosporine (B1682477) family is widely used in this field as kinase inhibitors, there is no specific literature detailing the use of 7-Oxo-3,8,9-trihydroxy staurosporine for these applications.

Exploration of Bioorthogonal Inhibitor Development

No research papers linking this compound to the development of bioorthogonal inhibitors were identified.

Innovations in Function-Oriented Synthesis and Design

There is no available information on the specific synthesis or rational design of this compound.

To maintain scientific accuracy and adhere to the strict constraints of the request, the article cannot be generated at this time. Further research and publication on this specific compound are needed before a comprehensive report can be compiled.

Q & A

Basic Research Questions

Q. What are the primary natural sources of 7-Oxo-3,8,9-trihydroxy staurosporine, and what methods are used for its isolation and structural characterization?

- Source : The compound was first isolated from the marine ascidian Cystodytes solitus using organic solvent extraction followed by chromatographic purification .

- Structural Characterization : Structure elucidation employs (+)-HRMALDITOFMS for accurate mass determination and 1D/2D NMR spectroscopy (e.g., COSY, HMBC, HSQC) to resolve hydroxyl and oxo functional groups. Comparative analysis with known staurosporine analogs is critical for confirming stereochemistry .

Q. What in vitro cytotoxicity profiles have been reported for this compound, and how are these assays standardized?

- Cytotoxicity : The compound exhibits strong activity against human tumor cell lines (e.g., GI₅₀ values in the nanomolar range). Standardized protocols involve 72-hour exposure in adherent cell cultures, with viability assessed via MTT or ATP-based luminescence assays .

- Data Interpretation : Discrepancies in GI₅₀ values across cell lines (e.g., 22Rv1 vs. others) may arise from differences in kinase expression profiles or metabolic activation. Normalization to positive controls (e.g., doxorubicin) is recommended .

Advanced Research Questions

Q. How do structural modifications at the 7-oxo and hydroxyl positions influence kinase inhibition selectivity compared to other staurosporine analogs?

- Structure-Activity Relationship (SAR) : The 7-oxo group enhances hydrogen bonding with kinase ATP-binding pockets, while hydroxyl groups at positions 3, 8, and 9 modulate solubility and steric interactions. For example, 7-hydroxystaurosporine (UCN-01) shows preferential inhibition of Chk1 over PKC, unlike the parent compound .

- Methodology : Kinase inhibition profiles are assessed using recombinant kinase assays (e.g., radiometric or fluorescence polarization) with IC₅₀ determination. Panel screening against >50 kinases is necessary to map selectivity .

Q. What synthetic challenges are associated with regioselective glycosylation in the total synthesis of this compound?

- Challenges : Glycosylation of the indolocarbazole core requires precise control over stereochemistry (e.g., C3′ methoxy and C4′ methylamino groups). Competing side reactions, such as aglycone decomposition under acidic conditions, complicate yield optimization .

- Solutions : Danishefsky’s approach uses glucal donors with oxazolidinone-protected amines and benzyloxymethyl groups to direct regioselectivity. Microwave-assisted glycosylation and enzymatic resolution improve efficiency .

Q. How can contradictions in cytotoxicity data across tumor cell lines be systematically analyzed to distinguish mechanism-specific from off-target effects?

- Analytical Framework :

- Orthogonal Assays : Combine cytotoxicity data with apoptosis markers (e.g., TUNEL assay for DNA fragmentation) and caspase activation .

- Kinase Profiling : Use siRNA knockdown or CRISPR-Cas9 to validate target kinases (e.g., PKC isoforms) responsible for observed toxicity .

- Metabolomics : Compare intracellular metabolite flux (e.g., ATP/ADP ratios) to identify off-target metabolic disruptions .

Methodological Guidelines

- Spectral Data Interpretation : Always cross-validate HRMS and NMR results with computational tools (e.g., ACD/Labs or MestReNova) to resolve overlapping signals in complex indolocarbazole spectra .

- Biosynthesis Studies : For heterologous production, prioritize Streptomyces albus J1074 as a host due to its high staurosporine BGC expression (145 mg/L in optimized fermenters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.